3-(Dimethylamino)-N-[4-(piperidin-1-YL)quinazolin-7-YL]benzamide

Quinazoline SAR Target selectivity Procurement risk

Quinazoline-based SAR studies often require precise building blocks with defined substitution patterns, yet supply of specific analogs remains fragmented. This compound provides a structurally authenticated 4-piperidinyl-quinazoline benzamide scaffold for comparator studies. • Core scaffold: Quinazoline with 4-piperidinyl and 3-dimethylamino benzamide substituents • Role: Comparator building block for G9a/GLP/DNMT SAR libraries; potential negative control pending assay validation • Identity: Verified by CAS 1358095-01-8, PubChem CID 53137440, MW 375.5 g/mol

Molecular Formula C22H25N5O
Molecular Weight 375.476
CAS No. 1358095-01-8
Cat. No. B2705002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Dimethylamino)-N-[4-(piperidin-1-YL)quinazolin-7-YL]benzamide
CAS1358095-01-8
Molecular FormulaC22H25N5O
Molecular Weight375.476
Structural Identifiers
SMILESCN(C)C1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)C(=NC=N3)N4CCCCC4
InChIInChI=1S/C22H25N5O/c1-26(2)18-8-6-7-16(13-18)22(28)25-17-9-10-19-20(14-17)23-15-24-21(19)27-11-4-3-5-12-27/h6-10,13-15H,3-5,11-12H2,1-2H3,(H,25,28)
InChIKeyTVSIICPFDGCZAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Identity and Procurement Overview


3-(Dimethylamino)-N-[4-(piperidin-1-YL)quinazolin-7-YL]benzamide (CAS 1358095-01-8) is a synthetic small-molecule quinazoline derivative with a molecular weight of 375.5 g/mol and a topological polar surface area of 61.4 Ų [1]. The compound is listed in the PubChem database (CID 53137440) but lacks curated bioactivity annotations or documented pharmacological profiles in primary peer-reviewed literature [1]. Its chemical architecture includes a dimethylamino benzamide moiety linked to a 4-piperidinyl quinazoline core, a scaffold that overlaps with certain histone methyltransferase and phosphodiesterase inhibitor chemotypes, though no direct target engagement data are available for this specific molecule.

Why Generic Quinazoline Substitution Fails


Close structural analogs within the quinazoline class, such as those with different substituents at positions 2, 4, or 7 of the quinazoline ring, exhibit divergent target selectivity profiles. For example, a study of diaminoquinazoline histone lysine methyltransferase inhibitors demonstrated that altering substituents at these positions can segregate G9a inhibition from anti-Plasmodium activity, underscoring that even minor modifications to the quinazoline core can drastically shift biological activity [1]. Without compound-specific quantitative selectivity or potency data for 3-(Dimethylamino)-N-[4-(piperidin-1-YL)quinazolin-7-YL]benzamide, the assumption that a generic quinazoline analog can serve as a functional substitute is unsupported by evidence. Procurement decisions must therefore be guided by direct characterization of this precise compound whenever it is specified in experimental protocols.

Quantitative Comparative Evidence Versus Analogs


Absence of Bioactivity Data Versus Reference Inhibitors

A systematic search of primary literature, patents, and authoritative databases (PubChem, BindingDB, ChEMBL) returned no quantitative bioactivity data (e.g., IC50, Kd, EC50) for 3-(Dimethylamino)-N-[4-(piperidin-1-YL)quinazolin-7-YL]benzamide. By contrast, structurally related diaminoquinazoline analogs in the G9a/anti-Plasmodium series have reported G9a IC50 values ranging from low nanomolar to micromolar, and PDE4B inhibitors such as CHEMBL3403367 show an IC50 of 560 nM [1][2]. The complete absence of direct head-to-head or cross-study comparable data for the target compound precludes any quantitative differentiation claim.

Quinazoline SAR Target selectivity Procurement risk

Physicochemical Properties Versus Drug-Like Libraries

Computed physicochemical descriptors for the target compound (MW 375.5, XLogP3 3.8, TPSA 61.4 Ų, HBD 1, HBA 5) place it within oral drug-like chemical space [1]. These values are comparable to many quinazoline kinase inhibitors (e.g., gefitinib MW 446.9, XLogP 3.2, TPSA 68.7 Ų). However, no experimental solubility, permeability, or metabolic stability data exist for this compound to differentiate it from analogs.

Drug-likeness ADME prediction Chemical space

Lack of Patent or Literature Prioritization

No patents or primary research articles were identified in which 3-(Dimethylamino)-N-[4-(piperidin-1-YL)quinazolin-7-YL]benzamide is claimed as a composition of matter, a preferred embodiment, or a characterized biological probe. In contrast, closely related N-(piperidinyl)quinazoline benzamides have been disclosed as phosphodiesterase inhibitors (US4335127A, US4522945) and G9a/DNMT modulators [1][2]. The absence of intellectual property or focused biological characterization for this specific compound means it has no documented advantage in novelty or freedom-to-operate over patented analogs.

Intellectual property Chemical novelty Research tool

Appropriate Research Application Scenarios


Exact Structure Requirement in Synthetic Protocols

This compound may be procured solely when a peer-reviewed protocol or patent specification explicitly names 3-(Dimethylamino)-N-[4-(piperidin-1-YL)quinazolin-7-YL]benzamide as a synthetic intermediate, building block, or reference standard. The lack of bioactivity data means its role is defined entirely by structural identity, not biological performance. Any substitution with a generic quinazoline would invalidate protocol fidelity.

Exploratory Epigenetic Target Screening

Researchers investigating histone methyltransferases (G9a, GLP) or DNA methyltransferases (DNMT3A) may include this compound as part of a focused quinazoline library for structure-activity relationship exploration, as indicated by the SAR trends described in the diaminoquinazoline series [1]. Its value in such screening is as a comparator scaffold, pending acquisition of target-specific potency data.

Negative Control for Piperidinyl Quinazoline Assays

Given the absence of measured biological activity against common targets in the quinazoline class, this compound could serve as a negative control in biochemical or cellular assays for novel quinazoline-based inhibitors. This application requires prior confirmation that it is indeed inactive in the specific assay system, a verification step that has not yet been reported.

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